Cas no 33069-62-4 (Paclitaxel)
Le paclitaxel est un agent chimiothérapeutique de la classe des taxanes, largement utilisé en oncologie pour son efficacité dans le traitement de divers cancers, notamment les cancers du sein, de l'ovaire et du poumon. Son mécanisme d'action repose sur la stabilisation des microtubules, inhibant ainsi la division cellulaire et induisant l'apoptose des cellules cancéreuses. Le paclitaxel se distingue par sa haute spécificité pour les cellules à prolifération rapide, tout en présentant une activité antitumorale puissante. Il est souvent administré sous forme de formulation à base d'albumine (nab-paclitaxel) pour améliorer sa solubilité et réduire les effets secondaires liés aux excipients traditionnels. Son profil pharmacocinétique et son large spectre d'activité en font un composé incontournable en thérapie anticancéreuse.

Paclitaxel structure
Nom du produit:Paclitaxel
Numéro CAS:33069-62-4
Le MF:C47H51NO14
Mégawatts:853.906
MDL:MFCD00869953
CID:54005
PubChem ID:24277878
Paclitaxel Propriétés chimiques et physiques
Nom et identifiant
-
- Paclitaxel
- N-BENZYL-BETA-PHENYLISOSERINE ESTER
- PACLITAXEL, TAXUS BREVIFOLIA
- PACLITAXEL, TAXUS SPECIES
- PACLITAXOL
- TAXOL(TM)
- taxol a
- TAXOL EQUIVALENT
- PACLITAXEL(P)
- PACLITAXEL(P) PrintBack
- PACLITAXEL(RG)
- Paclitaxel(Taxol)
- PACLITAXEL,Taxol
- Taxol
-  
- (-)-Paclitaxel
- ABI 007
- Capxol
- DHP 107
- EMPAC
- NK 105
- Onxal
- taxal
- TAXUS
- Desmocap11
- 7,11-Methano-5H-cyclodeca[3,4]benz[1,2-b]oxete benzenepropanoic acid deriv.
- BSPBio_002614
- IDI1_000441
- Spectrum5_001491
- KBioGR_000492
- KBio2_002016
- Pharmakon1600-01503908
- NCGC00024995-10
- Spectrum4_001197
- HMS3676G15
- HMS1922K08
- BRD-A28746609-001-05-7
- KBio2_005628
- AKOS015960460
- UPCMLD-DP108:001
- Bio1_000362
- SDCCGMLS-0066823.P001
- SR-01000597377-1
- KBio3_000904
- AB00172230_04
- SR-01000597377
- LMPR0104390001
- KBio1_000441
- NSC-758645
- SDCCGSBI-0051168.P004
- Bio2_000416
- [2aR-[2a?,4?,4a?,6?,9?(?R*,?S*),11?,12?,12a?,12b?]]-?-(Benzoylamino)-?-hydroxy-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester benzenepropanoic acid
- BP-23960
- T 7402
- HMS1792J13
- SPECTRUM1503908
- HMS1362J13
- IDI1_002171
- NCGC00024995-06
- KBio3_000903
- AB00172230-03
- KBioSS_002016
- LP01201
- NCGC00024995-03
- BRD-A28746609-001-04-0
- SCHEMBL788187
- NCGC00024995-43
- NCGC00024995-05
- AKOS015894977
- HMS501G03
- CCG-40266
- KBioSS_000492
- CHEMBL48
- NS00003967
- KBio2_003060
- NCGC00024995-08
- AC-675
- Bio2_000896
- NINDS_000441
- KBioGR_001893
- Paclitaxel (Taxol)
- NCGC00024995-13
- NCGC00024995-02
- KBio2_004584
- HMS2093K15
- HMS3412G15
- AS-11004
- Spectrum_001536
- NSC758645
- SMP1_000228
- SBI-0051168.P003
- BSPBio_001152
- EU-0101201
- s1150
- NCGC00024995-07
- P1632
- KBio3_001834
- UPCMLD-DP108:002
- C07394
- NCGC00024995-09
- NCGC00024995-04
- Lopac0_001201
- SPBio_000943
- BRD-A28746609-001-02-4
- DivK1c_000441
- KBio2_000492
- Spectrum2_000872
- KBio2_007152
- Bio1_000851
- Spectrum3_001057
- Bio1_001340
- AB00172230_05
- Probes2_000350
- HMS1990J13
- Genexol-PM
- PACLITAXEL [EP MONOGRAPH]
- ABI-007
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-Tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (alphaR,betaS)-beta-(benzoylamino)-alpha-hydroxybenzenepropanoate
- 5-BETA,20-EPOXY-1,2-ALPHA,4,7-BETA,10-BETA,13-ALPHA-HEXAHYDROXY-TAX-11-EN-9-ONE 4,10-DIACETATE 2-BENZOATE 13-ESTER WITH (2R,3S)-N-BENZOYL-3-PHENYL-ISOSERINE
- OncoGel
- Anzatax
- BRD-K62008436-001-03-1
- HMS3712O12
- 3PPC5TL76P
- Nanotaxel
- KBioGR_002509
- CAS-33069-62-4
- L01CD01
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro 4,6,9,11,12,12b-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano 5Hcyclodeca(3,4)benz(1,2-b)oxet-5-one 6,12b-diacetate,
- CHEBI:45863
- Cypher select
- (NAB)-Paclitaxel
- AB00513812-03
- ABRAXANE COMPONENT PACLITAXEL
- 5beta,20-Epoxy-1,2 alpha, 4,7beta, 10beta, 13alpha-hexahydroxy tax-11-en-9-one 4,10-diacetate 2-benzoate 13-ester with (2R, 3S)-N-benzoyl-3-phenylisoserine
- Cynviloq
- NCGC00164367-04
- MBT 0206
- CHEMBL428647
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Paclitaxel-SSMM-VIP
- Ebetaxel
- NCGC00164367-01
- (2alpha,5beta,7beta,10beta,13alpha)-4,10-bis(acetyloxy)-1,7-dihydroxy-13-({(2R,3S)-2-hydroxy-3-phenyl-3-[(phenylcarbonyl)amino]propanoyl}oxy)-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
- HMS2090D07
- PACLITAXEL [JAN]
- BRD-K62008436-001-05-6
- Paclitaxel,(S)
- SMR000857385
- 7,4]benz[1,2-b]oxete,benzenepropanoic acid deriv.
- PACLITAXEL [USP MONOGRAPH]
- NSC-125973
- DRG-0190
- Paclitaxel [USAN:USP:INN:BAN]
- Bris Taxol
- Paclical
- P-SSMM-VIP
- Taxus Express
- PACLITAXEL [VANDF]
- SDP-013
- BENZENEPROPANOIC ACID, .BETA.-(BENZOYLAMINO)-.ALPHA.-HYDROXY-, (2AR,4S,4AS,6R,9S,11S,12S,12AR,12BS)-6,12B-BIS(ACETYLOXY)-12-(BENZOYLOXY)-2A,3,4,4A,5,6,9,10,11,12,12A,12B-DODECAHYDRO-4,11-DIHYDROXY-4A,8,13,13-TETRAMETHYL-5-OXO-7,11-METHANO-1H-CYCLODECA(3,4)BENZ(1,2-B)OXET-9-YL ESTER, (.ALPHA.R,.BETA.S)-
- GS-6554
- KBio2_002509
- D00491
- Yewtaxan
- nab-paclitaxel
- (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alpha R*,betaS*),11alpha,12alpha,12balpha))-beta-(Benzoylamino)-alpha-hydroxybenzenepropanoic acid 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester
- SCHEMBL3976
- Q-201533
- Paclitaxel, from Taxus brevifolia, >=95% (HPLC), powder
- Q423762
- Genaxol
- Pacligel
- Paclitaxel, from Taxus yannanensis, powder
- Infinnium
- PACLITAXEL [GREEN BOOK]
- Taxol (Paclitaxel)
- CCRIS 8143
- P88XT4IS4D
- Taxol (TN) (Bristol Meyers)
- PACLITAXEL [WHO-DD]
- BIDD:PXR0046
- HSDB 6839
- PACLITAXELPACLITAXEL
- MLS002695976
- Genetaxyl
- ,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester
- 7,11-Methano-1H-cyclodeca[3,4]benz[1,2-b]oxete, benzenepropanoic acid deriv.
- DTS-301
- TAX-11-EN-9-ONE, 5BETA,20-EPOXY-1,2ALPHA,4,7BETA,10BETA,13ALPHA-HEXAHYDROXY-, 4,10-DIACETATE 2-BENZOATE 13-ESTER WITH (2R,3S)-N-BENZOYL-3-PHENYLISOSERINE
- DTXCID603413
- PACLITAXEL (EP MONOGRAPH)
- Tax-11-en-9-one,20-epoxy-1,2.alpha.,4,7.beta., 10.beta.,13.alpha.- hexahydroxy-, 4,10-diacetate 2- benzoate,13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- Tax-11-en-9-one, 5beta,20-epoxy-1,2alpha,4,7beta,10beta,13alpha-hexahydroxy-, 4,10-diacetate 2-benzoate, 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- EN300-117275
- Nanoxel
- PACLITAXEL [MART.]
- Paclitaxel, from semisynthetic (from Taxus sp.), >=97%
- TaxAlbin
- PACLITAXEL [HSDB]
- (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alpha R*,betaS*),11alpha,12alpha,12balpha))-beta-(Benzoylamino)-alpha-hydroxybenzenepropanoic acid 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12
- DHP-208
- KBio3_002987
- Paclitaxel natural for peak identification, European Pharmacopoeia (EP) Reference Standard
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR-(2a-alpha,4-beta,4a-beta,6-beta,9-alpha(alpha-R*,beta-S*),11-alpha,12-alpha,12a-alpha, 12b-alpha))-
- Coroflex Please
- NCGC00164367-03
- PACLITAXEL [MI]
- AKOS015969673
- Tocosol Paclitaxel
- Tax-11-en-9-one, 5beta,20-epoxy-1,2alpha,4,7beta,10beta,13alpha- hexahydroxy-, 4,10-diacetate 2-benzoate, 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- (1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-bis(acetyloxy)-1,9-dihydroxy-15-{[(2R,3S)-2-hydroxy-3-phenyl-3-(phenylformamido)propanoyl]oxy}-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0^{3,10}.0^{4,7}]heptadec-13-en-2-yl benzoate
- Tox21_112107
- Plaxicel
- 1203669-79-7
- PACLITAXEL (MART.)
- IG 001
- MFCD00869953
- EndoTAG-1
- Sindaxel
- NCGC00164367-10
- Paclitaxel, European Pharmacopoeia (EP) Reference Standard
- BMS-181339-01
- paclitaxelum
- Pacliex
- HY-B0015
- M02242
- (2beta,5beta,7alpha,8alpha,10alpha,13alpha)-4,10-bis(acetyloxy)-1,7-dihydroxy-13-({(2R,3S)-2-hydroxy-3-phenyl-3-[(phenylcarbonyl)amino]propanoyl}oxy)-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
- AB00513812-02
- PACLITAXEL (USP-RS)
- NK-105
- Cyclopax
- PACLITAXEL (USP MONOGRAPH)
- Prestwick3_000155
- Taxus Liberte
- AKOS007930675
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (alphaR,betaS)-
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diyl diacetate
- ORAXOL COMPONENT PACLITAXEL
- NSC-745099
- HMS2095O12
- Liposome-entrapped paclitaxel easy-to-use
- N88686
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate
- EndoTAG 1
- SR-01000075350
- ABI-007 COMPONENT PACLITAXEL
- NSC 125973
- PACLITAXEL (USP IMPURITY)
- BMS-181339
- ANX-513
- CS-1145
- Taxol, Bris
- PACLITAXEL IMPURITY L [EP IMPURITY]
- RCINICONZNJXQF-MZXODVADSA-N
- Paclitaxel protein-bound particles for injectable suspension (albumin-bound)
- 33069-62-4
- Nova-12005
- Benzenepropanoic acid, 6,12b-bis(acetyl oxy)-12-(benzoyloxy)- 2a,3,4,4a,5,6,9,10,11,12,12a,12b,- dodecahydro-4,11- dihydroxy-4a,8,13,13-tetramethyl-5-oxo- 7,11-methano- 1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR- [2a.alpha.,4.beta.,4a.beta.,6.beta.,9.alpha.(alpha. R*,.beta.S*),11.alpha.,12.alpha.,12a.alpha.,12b.alpha.]]-
- PACLITAXEL [INN]
- Paxene
- 4alpha,10beta-bis(acetyloxy)-13alpha-[(2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyloxy]-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate
- PACLITAXEL [ORANGE BOOK]
- BDBM50001839
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13
- 12-benzoate, 9-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- Xorane
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro-4,6,9,11,12,12b-hexahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca(3,4)benz(1,2-b)oxet-5-one 6,12b-diacetate, 12-benzoate, 9-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- KBio2_005077
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 4,6,12b-tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha]]-
- NCGC00164367-05
- -cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, [2aR-[2aalpha,4beta,4abeta,6beta,9alpha(aR*,betaS*),11alpha,12alpha,12aalpha,12balpha]]-
- MEGxp0_001940
- Paxoral
- (1S,2S,3R,4S,5R,7S,8S,10R,13S)-4,10-Diacetoxy-2-benzoyloxy-5,20-epoxy-1,7-dihydroxy-9-oxotax-11-en-13-yl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate
- Paclitaxel, Pharmaceutical Secondary Standard; Certified Reference Material
- MLS002154218
- SR-01000075350-3
- LEP-ETU
- PACLITAXEL [USAN]
- SR-01000075350-7
- 5beta,20-Epoxy-1,2-alpha,4,7beta,10beta,13alpha-hexahydroxytax-11-en-9-one 4,10-diacetate 2-benzoate 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine
- QW-8184
- Paclitaxel, United States Pharmacopeia (USP) Reference Standard
- DHP-107
- BPBio1_000320
- MPI-5018
- BRD-K62008436-001-22-1
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl]benzoate
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca(3,4)benz(1,2-b)oxet-9-yl ester, (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha))-
- Zisu
- MBT-0206
- NCI60_000601
- Paxceed
- Taxus stent
- CCG-220155
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H
- 4alpha,10beta-bis(acetyloxy)-13alpha-((2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyloxy)-1,7beta-dihydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate
- UNII-P88XT4IS4D
- Paclitaxel, Antibiotic for Culture Media Use Only
- [diacetoxy-[(2R,3S)-3-benzamido-2-hydroxy-3-phenyl-propanoyl]oxy-dihydroxy-tetramethyl-oxo-[?]yl] benzoate
- Benzenepropanoic acid, b-(benzoylamino)-.alpha.-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (aR,bS)-
- DTXSID9023413
- Intaxel
- AKOS025312303
- NSC125973
- ACon1_002231
- Paclitaxel semi-synthetic for system suitability, European Pharmacopoeia (EP) Reference Standard
- Padexol
- PACLITAXEL [EMA EPAR]
- Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-4,6,12b-tris(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)-
- Paclitaxel semi-synthetic for peak identification, European Pharmacopoeia (EP) Reference Standard
- Paclitaxel; 5beta,20-Epoxy-1,7beta-dihydroxy-9-oxotax-11-ene-2alpha,4,10beta,13alpha-tetrayl 4,10-diacetate 2-benzoate 13-[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate]; Taxol; Docetaxel Anhydrous Impurity F; Docetaxel Impurity F
- Abraxane (albumin-bound suspension)
- DB01229
- KBio2_007645
- cMAP_000068
- Paclitaxel (taxus canadensis)
- QW 8184
- Abraxane
- BMS 181339-01
- PACLITAXEL [USP-RS]
- SR-01000075350-9
- OAS-PAC-100
- GTPL2770
- ABI 007 COMPONENT PACLITAXEL
- Genexol
- Paclitaxel, From Taxus brevifolia, 95%
- NCGC00164367-02
- BSPBio_000290
- SR-01000075350-6
- Tax-11-en-9-one, 5beta,20-epoxy-1,2alpha,4,7beta,10beta,13alpha-hexahydroxy-, 4,10-diacetate 2-benzoate 13-ester with (2R,3S)-N-benzoyl-3-phenylisoserine (8CI)
- 1ST000431
- Paclitaxel (JAN/USP/INN)
- Abraxane (TN)
- SR-01000075350-1
- HMS2231A16
- 4,7beta,10beta-tris(acetyloxy)-13alpha-[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-9-oxo-5beta,20-epoxytax-11-en-2alpha-yl benzoate
- LipoPac
- ,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (alphaR,betaS)- (9CI)
- NAB-PACLITAXEL COMPONENT PACLITAXEL
- TAXOL (TN)
- (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (aR,bS)-b-(benzoylamino)-a-hydroxybenzenepropanoate
- Paclitaxel (USAN:USP:INN:BAN)
- Onxol
- Mitotax
- KBioSS_002517
- AB00513812
- NSC745099
- Abraxane I.V. Suspension
- TAX-11-EN-9-ONE, 5-BETA,20-EPOXY-1,2-ALPHA,4,7-BETA,10-BETA,13-ALPHA-HEXA-HYDROXY-, 4,10-DIACETATE 2-BENZOATE 13-ESTER WITH (2R,3S)-N-BENZOYL-3-PHENYLISOSERINE
- PACLITAXEL [USP IMPURITY]
- Epitaxol
- MLS001097642
- SMR000578108
- 7-epi-Taxol
- Taxol; Paclitaxel
- MLSMR
- Paclitaxel natural for peak identification
- Paclitaxel?
-
- MDL: MFCD00869953
- Piscine à noyau: InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1
- La clé Inchi: RCINICONZNJXQF-MZXODVADSA-N
- Sourire: O=C(C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)[C@H](C(O[C@@H]3C(C)=C([C@@H](OC(C)=O)C([C@@]4(C)[C@]([C@@](CO5)(OC(C)=O)[C@@]5([H])C[C@@H]4O)([H])[C@@H]6OC(C7=CC=CC=C7)=O)=O)C(C)(C)[C@@]6(O)C3)=O)O
- BRN: 1420457
Propriétés calculées
- Qualité précise: 853.330955g/mol
- Charge de surface: 0
- XLogP3: 2.5
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 14
- Nombre de liaisons rotatives: 14
- Masse isotopique unique: 853.330955g/mol
- Masse isotopique unique: 853.330955g/mol
- Surface topologique des pôles: 221Ų
- Comptage des atomes lourds: 62
- Complexité: 1790
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 11
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Nombre d'tautomères: 6
- Charge de surface: 0
- Poids moléculaire: 853.9
Propriétés expérimentales
- Stability Shelf Life: Bulk: Bulk samples stored at room temperature for 30 days showed no TLC or HPLC decomposition as indicated by UV absorption The bulk compound stored at 60 oC for three weeks also showed no decomposition After four weeks very minor decomposition was detected by TLC Ultraviolet Absorption : (MeOH) max = 227 2nm E = 28,500 - 30,900 High Performance Liquid Chromatography : Column: IBM ODS, 5um 46 x 250mm Mobile Phase: 63% MeOH/37% water Flow Rate: 1.0 mL/min Detection: UV at 230 nm Sample Preparation: Dissolve approximately 6 mg sample in 10 mL methanol Mix 1 mL of this solution with 1 mL of internal standard solution Internal Standard: 20 mg Paraben in 25 mL methanol Retention Volume: 19.3 mL (NSC 125973) 7.7 mL (I.S.)
- Couleur / forme: Powder
- Dense: 0.2
- Point de fusion: 213-216 ºC
- Point d'ébullition: 957.1°C at 760 mmHg
- Point d'éclair: 9℃
- Indice de réfraction: -49 ° (C=1, MeOH)
- Solubilité: methanol: 50 mg/mL, clear, colorless
- Stabilité / durée de conservation: Stable. Incompatible with strong oxidizing agents. Combustible.
- Le PSA: 221.29000
- Le LogP: 4.12660
- λ max: 227(MeOH)(lit.)
- Rotation spécifique: -49° - -54° (c=1, MeOH)
- Merck: 6982
- Solubilité: Pas encore déterminé
Paclitaxel Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Danger
- Description des dangers: H318,H361f,H341,H332,H312,H302,H335,H315,H334,H317
- Déclaration d'avertissement: P280,P305+P351+P338,P260,P261,P342+P311
- Numéro de transport des marchandises dangereuses:1544
- Wgk Allemagne:3
- Code de catégorie de danger: R40;R41
- Instructions de sécurité: S22; S26; S36/37/39; S45
- Carte FOCA taille f:10-21
- Code des conditions réglementaires:Classe Q (sucres, alcaloïdes, antibiotiques, hormones)
- RTECS:DA8340700
-
Identification des marchandises dangereuses:
- Groupe d'emballage:Ⅲ
- Catégorie d'emballage:III
- Catégorie d'emballage:III
- Conditions de stockage:4°C, protect from light
- Niveau de danger:6.1(b)
- Terminologie du risque:R40; R41
- Niveau de danger:6.1
- Durée de la sécurité:6.1(b)
Paclitaxel Données douanières
- Code HS:2932999021
- Données douanières:
Code douanier chinois:
2932999021
Paclitaxel PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | 932649-5MG |
Paclitaxel, 99.5%, a naturally occurring antineoplastic agent, stabilizes tubulin polymerization, resulting in arrest at the G2/M phase of the cell cycle and apoptotic cell death |
33069-62-4 | 99.5% | 5MG |
¥ 1015 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | GQ718-100mg |
Paclitaxel |
33069-62-4 | 99%,BR, | 100mg |
¥186.0 | 2022-06-10 | |
Key Organics Ltd | GS-6554-1G |
(-)-Paclitaxel;Paclitaxel |
33069-62-4 | >97% | 1g |
£597.00 | 2025-02-08 | |
Key Organics Ltd | GS-6554-0.5G |
(-)-Paclitaxel;Paclitaxel |
33069-62-4 | >97% | 0.5g |
£336.00 | 2025-02-08 | |
LKT Labs | P0092-1 mg |
Paclitaxel, from Taxus yunnanensis |
33069-62-4 | ≥98% | 1mg |
$51.20 | 2023-07-10 | |
LKT Labs | P0093-5 mg |
Paclitaxel, semi-synthetic |
33069-62-4 | ≥98% | 5mg |
$81.90 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P36050-250mg |
(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-Benzamido-2-hydroxy-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b-diy |
33069-62-4 | 250mg |
¥238.0 | 2021-09-08 | ||
MedChemExpress | HY-B0015-10mM*1 mL in DMSO |
Paclitaxel |
33069-62-4 | 99.96% | 10mM*1 mL in DMSO |
¥572 | 2024-05-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0968-500 mg |
Paclitaxel |
33069-62-4 | 99.83% | 500MG |
¥4717.00 | 2022-04-26 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY016928-0.1g |
Paclitaxel |
33069-62-4 | ≥98% | 0.1g |
¥80.0 | 2023-09-15 |
Paclitaxel Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:33069-62-4)Paclitaxel
Numéro de commande:A852558
État des stocks:in Stock/in Stock/in Stock/in Stock
Quantité:5g/10g/25g/100g
Pureté:99%/99%/99%/99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:41
Prix ($):276.0/539.0/1210.0/4664.0
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
(CAS:33069-62-4)Paclitaxel
Numéro de commande:CRN0612
État des stocks:in stock
Quantité:5mg/20mg/50mg
Pureté:≥98%
Dernières informations tarifaires mises à jour:Friday, 14 March 2025 10:55
Prix ($):
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
(CAS:33069-62-4)Paclitaxel
Numéro de commande:TB00371
État des stocks:in Stock
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Pureté:>98%
Dernières informations tarifaires mises à jour:Tuesday, 21 January 2025 17:56
Prix ($):price inquiry
Paclitaxel Littérature connexe
-
1. Book reviews
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Classification associée
- diterpènes
- Produits pharmaceutiques et biochimiques Principes pharmaceutiques actifs Substances standard
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles Taxanes et dérivés
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides lipides prényles diterpènes Taxanes et dérivés
33069-62-4 (Paclitaxel) Produits connexes
- 78432-77-6(10-Deacetyltaxol)
- 71610-00-9(Cephalomannine)
- 32981-86-5(10-Deacetylbaccatin III)
- 23180-57-6(Paeoniflorin)
- 27548-93-2(Baccatin III)
- 90332-63-1(10-Deacetyl-7-xylosyl paclitaxel)
- 20830-81-3(Daunomycin)
- 32981-85-4(Bz-RS-iSer(3-Ph)-OMe)
- 77-06-5(Gibberellic acid)
- 114915-14-9(7,10-o-Ditroc docetaxel)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:33069-62-4)Paclitaxel

Pureté:98%
Quantité:Company Customization
Prix ($):Enquête
Suzhou Senfeida Chemical Co., Ltd
(CAS:33069-62-4)Paclitaxel

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête